![molecular formula C18H23N3O2 B2965442 N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide CAS No. 1444028-22-1](/img/structure/B2965442.png)
N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as "compound X" in the scientific literature.
Applications De Recherche Scientifique
N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide has been studied for its potential applications in a variety of scientific research areas. Some of the most promising applications include its use as a tool for studying the role of specific proteins in cellular processes, as well as its potential as a therapeutic agent for the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in cellular processes. This inhibition can lead to changes in cellular function that may be useful for studying various biological processes or for developing new therapies for certain diseases.
Biochemical and Physiological Effects:
N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These effects include changes in cellular signaling pathways, alterations in gene expression, and changes in cellular morphology. These effects may be useful for studying various biological processes or for developing new therapies for certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide in laboratory experiments is its high potency and specificity for certain proteins or enzymes. This allows researchers to study specific biological processes with a high degree of precision. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are many potential future directions for the study of N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide. Some of the most promising areas of research include its use as a tool for studying specific cellular processes, its potential as a therapeutic agent for the treatment of certain diseases, and its use in the development of new drugs or therapies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide involves a multi-step process that has been described in detail in several scientific publications. The starting materials for the synthesis are commercially available and include oxalyl chloride, 3-hydroxytetrahydrofuran, and 1,2,3,4-tetrahydroisoquinoline. The final product is obtained through a series of reactions that involve the use of various reagents and solvents.
Propriétés
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13(18(22)20-17(10-19)16-7-9-23-12-16)21-8-6-14-4-2-3-5-15(14)11-21/h2-5,13,16-17H,6-9,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXESZRAGCFGLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C1CCOC1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dichlorophenyl)amino]acetohydrazide](/img/structure/B2965359.png)
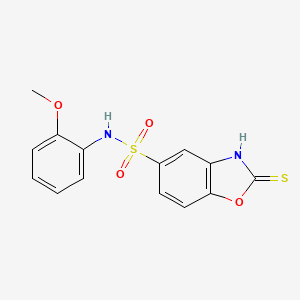
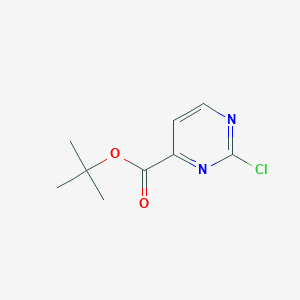
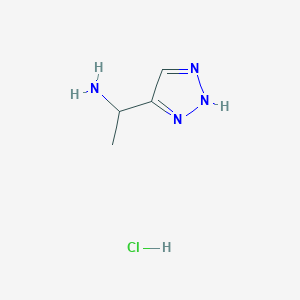

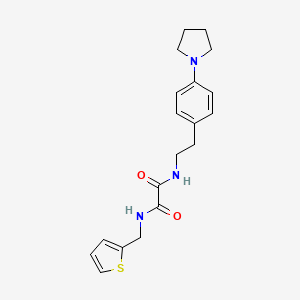
![(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2965371.png)

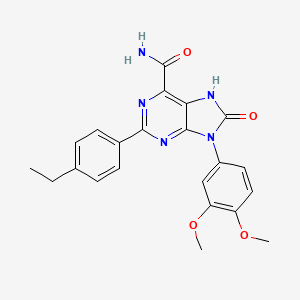
![4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2965374.png)
![2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2965375.png)
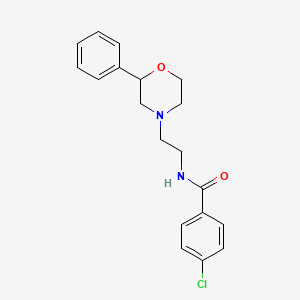
![3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965379.png)
![5-Chloro-7-methylthieno[3,2-b]pyridine](/img/structure/B2965381.png)